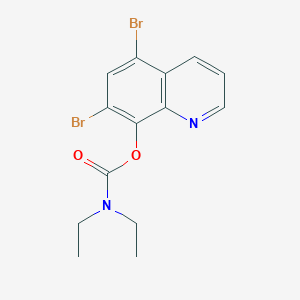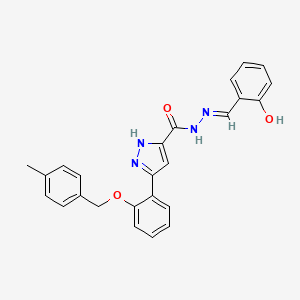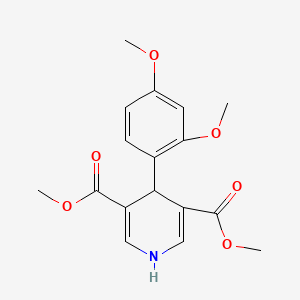
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate is a chemical compound with the molecular formula C13H14Br2N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate typically involves the reaction of 5,7-dibromo-8-hydroxyquinoline with N,N-diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced, leading to the formation of different quinoline derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Hydrolysis: Products include the corresponding amine and carboxylic acid derivatives.
科学研究应用
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function.
相似化合物的比较
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: A precursor in the synthesis of (5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate.
8-Hydroxyquinoline: A related compound with similar chemical properties but lacking the bromine substituents.
Quinoline: The parent compound of the quinoline family, with a wide range of derivatives.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the N,N-diethylcarbamate group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other quinoline derivatives.
属性
分子式 |
C14H14Br2N2O2 |
|---|---|
分子量 |
402.08 g/mol |
IUPAC 名称 |
(5,7-dibromoquinolin-8-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H14Br2N2O2/c1-3-18(4-2)14(19)20-13-11(16)8-10(15)9-6-5-7-17-12(9)13/h5-8H,3-4H2,1-2H3 |
InChI 键 |
DTMJOGLXAGIOAA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (4Z)-1-(4-methoxyphenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11645568.png)
![5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one](/img/structure/B11645569.png)
![(6Z)-5-imino-2-(phenoxymethyl)-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645574.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645576.png)
![2-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645578.png)

![(5Z)-5-({5-Bromo-2-[(4-methylphenyl)methoxy]phenyl}methylidene)-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645599.png)

![cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645611.png)

![2-Methoxyethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11645638.png)
![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)

